5-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide
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Overview
Description
5-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide is a complex organic compound featuring multiple functional groups, including thiadiazole rings, a methoxybenzamide moiety, and chloro and ethylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the thiadiazole rings and the subsequent coupling reactions to introduce the benzamide and other substituents. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl groups would yield sulfoxides or sulfones, while substitution of the chloro group with an amine would yield the corresponding amine derivative.
Scientific Research Applications
5-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases, including infections and cancer.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methanesulfonyl)pyrimidine-4-carboxamide
- 5-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-fluorophenyl)methylsulfonyl]-4-pyrimidinecarboxamide
Uniqueness
5-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable molecule for research and development.
Biological Activity
5-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide is a complex organic compound belonging to the class of thiadiazoles. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula for this compound is C16H18ClN6O3S4, with a molecular weight of approximately 438.13 g/mol. The structure features multiple functional groups including:
- Thiadiazole rings : Known for their pharmacological properties.
- Methoxy and chloro substituents : These groups enhance biological activity and solubility.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Cell signaling modulation : It can disrupt signaling pathways that are critical for cancer cell proliferation.
- Induction of apoptosis : This compound has shown potential in triggering programmed cell death in cancerous cells.
Anticancer Activity
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:
- In vitro studies showed significant cytotoxic effects on breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cells. The median inhibitory concentration (IC50) values were comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU) .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
HepG2 | 15.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate its effectiveness against:
- Bacteria : Including Staphylococcus aureus and Escherichia coli.
- Fungi : Demonstrated activity against Aspergillus niger.
The Minimum Inhibitory Concentration (MIC) values suggest that it possesses significant antimicrobial potential.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Aspergillus niger | 16 |
Case Studies
- Study on Anticancer Properties : A recent publication investigated the effects of various thiadiazole derivatives, including our compound, on MCF-7 cells. The study reported that the compound induced cell cycle arrest and apoptosis through mechanisms involving CDK9 inhibition .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiadiazole derivatives. The findings indicated that compounds with similar structures exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents .
Properties
IUPAC Name |
5-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O3S4/c1-3-27-15-22-20-13(29-15)18-11(24)7-28-16-23-21-14(30-16)19-12(25)9-6-8(17)4-5-10(9)26-2/h4-6H,3,7H2,1-2H3,(H,18,20,24)(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFMWERENVJILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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